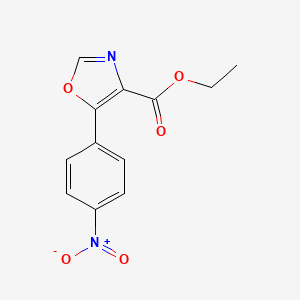

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXGNVYQHVQFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599093 | |

| Record name | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72030-87-6 | |

| Record name | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (CAS 72030-87-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Oxazole Scaffold

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, bearing the CAS number 72030-87-6, is a member of the oxazole class of five-membered aromatic heterocycles. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern of this molecule—a 4-nitrophenyl group at the 5-position and an ethyl carboxylate at the 4-position—renders it a highly valuable and versatile intermediate for further chemical elaboration.

The electron-withdrawing nature of the nitrophenyl moiety significantly influences the electronic properties of the oxazole ring, making it a key building block in the synthesis of novel pharmaceutical candidates, fluorescent dyes, and agrochemicals.[2] This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, reactivity profile, and essential safety considerations, grounded in established chemical principles and data from closely related analogues, to empower researchers in leveraging this compound for their discovery programs.

Physicochemical and Structural Properties

While specific experimental data for this exact compound is not extensively published, its properties can be reliably inferred from its structure and data available for similar compounds.

Core Compound Data

| Property | Value | Source(s) |

| CAS Number | 72030-87-6 | [3][4] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [4] |

| Molecular Weight | 262.22 g/mol | [4] |

| Appearance | Expected to be a solid, likely crystalline, ranging from off-white to yellow. | Inferred from related nitrophenyl compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | Inferred from structural analysis. |

| Storage Conditions | 2-8°C, under dry conditions. | [2] |

Structural Representation

The chemical structure of this compound is depicted below, illustrating the planar oxazole core with its substituents.

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The synthesis of 4,5-disubstituted oxazoles is reliably achieved through several established methodologies. For the title compound, the most logical and field-proven approach is a variation of the Van Leusen oxazole synthesis, which involves the base-mediated condensation of an aldehyde with an isocyanoacetate derivative.[1]

Proposed Synthetic Pathway

The reaction proceeds by the condensation of 4-nitrobenzaldehyde with ethyl isocyanoacetate in the presence of a suitable base, such as potassium carbonate or DBU, in a polar aprotic solvent like DMF or THF.

Caption: Proposed synthesis workflow.

Underlying Mechanism: A Stepwise Perspective

The causality behind this transformation is a well-understood sequence of nucleophilic addition, cyclization, and elimination.

-

Deprotonation: The base abstracts the acidic α-proton from ethyl isocyanoacetate, generating a potent nucleophilic anion.

-

Nucleophilic Attack: The anion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming an alkoxide intermediate.

-

Cyclization (5-endo-dig): The alkoxide oxygen attacks the electron-deficient isocyano carbon in an intramolecular fashion, forming a five-membered oxazoline ring.

-

Aromatization: A second equivalent of base facilitates the elimination of water from the oxazoline intermediate, leading to the formation of the stable, aromatic oxazole ring.

Experimental Protocol: Synthesis

This protocol is a robust, generalized procedure based on established methods for oxazole synthesis.[1] Researchers should perform initial small-scale trials to optimize conditions for their specific laboratory setup.

Materials:

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Ethyl isocyanoacetate (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzaldehyde and anhydrous potassium carbonate.

-

Add anhydrous THF to the flask to create a stirrable suspension.

-

Slowly add ethyl isocyanoacetate to the mixture at room temperature via syringe.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Predicted Spectroscopic Data

While a definitive, published spectrum for this specific compound is elusive, the following are predicted characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR:

-

An ethyl ester pattern: a quartet (~4.4 ppm, 2H) and a triplet (~1.4 ppm, 3H).

-

Aromatic protons of the nitrophenyl ring appearing as two distinct doublets in the downfield region (~8.0-8.4 ppm), characteristic of a para-substituted system.

-

A singlet for the C2-proton of the oxazole ring (~8.5 ppm).

-

-

¹³C NMR:

-

Signals for the ethyl ester carbons (~162 ppm for C=O, ~62 ppm for -OCH₂-, and ~14 ppm for -CH₃).

-

Aromatic carbons of the nitrophenyl ring, with the carbon bearing the nitro group being significantly deshielded.

-

Signals for the oxazole ring carbons (C2, C4, C5).

-

-

IR Spectroscopy:

-

Strong C=O stretch from the ester (~1720-1740 cm⁻¹).

-

Characteristic asymmetric and symmetric stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).

-

C=N and C=C stretching vibrations from the oxazole and phenyl rings (~1600-1450 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 262.

-

Reactivity and Synthetic Applications

The true value of this compound lies in its potential for derivatization, serving as a versatile scaffold for building molecular complexity.

Key Reactive Sites

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Nitrophenyl-Substituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical characteristics of nitrophenyl-substituted oxazoles. These heterocyclic compounds have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties, which are profoundly influenced by the position of the nitro group on the phenyl ring. This document serves as a technical resource, offering not only a review of established knowledge but also practical insights into the experimental methodologies used to characterize these versatile molecules.

Introduction: The Significance of the Nitrophenyl-Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in numerous biologically active compounds and functional materials.[1][2] The introduction of a nitrophenyl substituent dramatically alters the electronic landscape of the oxazole core. The strongly electron-withdrawing nature of the nitro group creates a "push-pull" system, where the oxazole ring can act as an electron donor, leading to unique intramolecular charge transfer (ICT) characteristics.[3] This ICT is the primary determinant of their notable photophysical and electrochemical properties.

The position of the nitro group (ortho, meta, or para) on the phenyl ring, as well as the point of attachment of the nitrophenyl group to the oxazole (at the 2- or 5-position), allows for fine-tuning of these properties, making them attractive candidates for a range of applications, including:

-

Medicinal Chemistry: The oxazole motif is present in numerous approved drugs.[1][4] The addition of a nitrophenyl group can enhance biological activity, and these compounds are being investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[5]

-

Fluorescent Probes: The inherent fluorescence of many oxazole derivatives, coupled with the environmental sensitivity endowed by the nitrophenyl group, makes them promising candidates for fluorescent probes in cellular imaging and chemical sensing.[3][6][7]

-

Materials Science: The unique electronic properties of nitrophenyl-substituted oxazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[8][9][10]

This guide will delve into the key physical and chemical properties of these compounds, providing the foundational knowledge necessary for their synthesis, characterization, and application.

Synthesis of Nitrophenyl-Substituted Oxazoles

Several synthetic routes have been established for the preparation of substituted oxazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most common and versatile methods for synthesizing nitrophenyl-substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[11][12] This reaction is typically promoted by strong acids or dehydrating agents.

Conceptual Workflow of the Robinson-Gabriel Synthesis:

Figure 1: A simplified workflow of the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-(4-nitrophenyl)oxazole (A Representative Example)

-

Preparation of the 2-Acylamino-ketone:

-

To a solution of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(benzoylamino)-1-(4-nitrophenyl)ethan-1-one.

-

-

Cyclodehydration:

-

Add the crude 2-acylamino-ketone to a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the mixture at 100-120 °C for 2-4 hours.

-

Carefully pour the hot mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) until a precipitate forms.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-phenyl-5-(4-nitrophenyl)oxazole.

-

Causality Behind Experimental Choices: The use of a strong dehydrating acid is crucial for promoting the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The workup procedure involving pouring the reaction mixture onto ice and neutralization is necessary to quench the reaction and precipitate the product.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13][14][15]

Conceptual Workflow of the Van Leusen Oxazole Synthesis:

Figure 2: A simplified workflow of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)oxazole (A Representative Example)

-

Reaction Setup:

-

To a solution of 4-nitrobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in a suitable solvent such as methanol or a mixture of DME and methanol, add a base like potassium carbonate (2 equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

-

Workup and Purification:

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(4-nitrophenyl)oxazole.

-

Causality Behind Experimental Choices: The base is essential for the deprotonation of the acidic methylene group of TosMIC, which then acts as a nucleophile. The subsequent intramolecular cyclization and elimination of the stable tosyl group drives the reaction towards the formation of the oxazole ring.

Physical and Photophysical Properties

The physical and photophysical properties of nitrophenyl-substituted oxazoles are intrinsically linked to their electronic structure, which is dominated by the intramolecular charge transfer from the oxazole ring to the nitrophenyl moiety.

Physical Properties

| Property | Typical Characteristics |

| Appearance | Typically crystalline solids, with colors ranging from pale yellow to orange. |

| Melting Point | Generally have well-defined and relatively high melting points due to their planar, aromatic nature and potential for intermolecular interactions. |

| Solubility | Sparingly soluble in nonpolar solvents, with increasing solubility in more polar organic solvents like dichloromethane, chloroform, and DMSO. |

Photophysical Properties: Absorption and Emission

Nitrophenyl-substituted oxazoles often exhibit interesting photophysical properties, including absorption in the UV-visible region and fluorescence emission. These properties are highly sensitive to the substitution pattern and the solvent environment.

Key Photophysical Parameters:

| Parameter | Description | Typical Values for Nitrophenyl-Oxazoles |

| λabs (nm) | Wavelength of maximum absorption. | 300 - 400 nm |

| λem (nm) | Wavelength of maximum fluorescence emission. | 400 - 550 nm |

| Stokes Shift (nm) | The difference between λem and λabs. | 50 - 150 nm |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Highly variable (0.01 to >0.8) depending on structure and solvent. |

Solvatochromism: A key feature of these compounds is their solvatochromism, which is the change in the color of a solution with a change in the polarity of the solvent.[3] In polar solvents, the excited state, which has a more pronounced charge separation, is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This property makes them useful as environmental probes.

Experimental Protocol: Characterization by UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare stock solutions of the nitrophenyl-substituted oxazole in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) at a concentration of approximately 1 mM.

-

Prepare a series of dilute solutions (e.g., 1-10 µM) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) for analysis.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectra of the dilute solutions from approximately 250 nm to 600 nm using a UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λabs and record the emission spectrum.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Calculate the Stokes shift (λem - λabs).

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[16]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[16][17]

-

Chemical and Electrochemical Properties

The chemical reactivity and electrochemical behavior of nitrophenyl-substituted oxazoles are dictated by the interplay between the electron-rich oxazole ring and the electron-deficient nitrophenyl group.

Chemical Reactivity

The oxazole ring is generally susceptible to electrophilic attack, though the presence of the electron-withdrawing nitrophenyl group can deactivate the ring towards certain electrophilic substitutions. The nitro group itself can undergo reduction to an amino group, which can then be further functionalized, providing a handle for chemical modification.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of these molecules. The nitrophenyl group is readily reduced, and the oxazole ring can be oxidized, although typically at higher potentials.

Conceptual Workflow of Cyclic Voltammetry:

Figure 3: A simplified workflow for cyclic voltammetry experiments.

Experimental Protocol: Characterization by Cyclic Voltammetry

-

Solution Preparation:

-

Prepare a solution of the nitrophenyl-substituted oxazole (typically 1-5 mM) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to a concentration of 0.1 M.

-

-

Electrochemical Cell Setup:

-

Data Acquisition:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.

-

Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for any observed redox processes.

-

Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes. This provides a measure of the formal redox potential.

-

Causality Behind Experimental Choices: An aprotic solvent and a supporting electrolyte are used to create a conductive medium and minimize solvent interference with the electrochemical reactions. Deoxygenation is crucial as dissolved oxygen can be electrochemically active and interfere with the measurement.

Expected Redox Behavior:

-

Reduction: The first reduction event is typically a one-electron, quasi-reversible reduction of the nitro group to a radical anion. Further reduction at more negative potentials can lead to the formation of the corresponding amine.

-

Oxidation: The oxidation of the oxazole ring generally occurs at positive potentials and is often an irreversible process.

Applications in Research and Development

The unique properties of nitrophenyl-substituted oxazoles make them valuable tools in various scientific disciplines.

-

Probes for Cellular Environments: Their solvatochromic fluorescence makes them excellent candidates for probes to study the polarity of microenvironments within cells, such as lipid droplets and membranes.[3][7]

-

Drug Discovery: The oxazole scaffold is a common feature in many pharmaceuticals.[1] The nitrophenyl group can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

-

Organic Electronics: The defined electronic structure and charge transfer characteristics of these molecules are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices.[8][9]

Conclusion

Nitrophenyl-substituted oxazoles represent a fascinating and versatile class of heterocyclic compounds. Their synthesis is well-established, and their physical and chemical properties can be systematically tuned by altering the substitution pattern. The strong intramolecular charge transfer from the oxazole to the nitrophenyl group imparts unique photophysical and electrochemical characteristics that are highly sensitive to the surrounding environment. This guide has provided a comprehensive overview of the key properties of these molecules and detailed experimental protocols for their characterization. As research in medicinal chemistry and materials science continues to advance, the importance and application of nitrophenyl-substituted oxazoles are poised to grow significantly.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrene-Oxadiazoles for Organic Light-Emitting Diodes: Triplet to Singlet Energy Transfer and Role of Hole-Injection/Hole-Blocking Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 14. Van Leusen Reaction [organic-chemistry.org]

- 15. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence Quantum Yield Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Oxazole-4-Carboxylate Core: A Synthetic Journey Through Time for the Modern Chemist

An In-depth Technical Guide on the Discovery and Synthetic Evolution of a Privileged Scaffold

Introduction: The Understated Importance of the Oxazole-4-Carboxylate Moiety

In the vast landscape of heterocyclic chemistry, the oxazole ring stands as a cornerstone, embedded in a multitude of natural products and pharmaceuticals. Among its derivatives, the oxazole-4-carboxylate scaffold holds a position of particular significance. This seemingly simple arrangement of atoms confers unique electronic properties and provides a versatile handle for further chemical elaboration, making it a prized building block for researchers in drug discovery and materials science. This guide will embark on a comprehensive exploration of the discovery and history of oxazole-4-carboxylate synthesis, tracing its evolution from classical, often harsh, methodologies to the elegant and efficient strategies employed by today's synthetic chemists. As we journey through this timeline, we will not only uncover the key reactions that have shaped this field but also delve into the mechanistic intricacies and practical considerations that underpin each synthetic approach.

The Dawn of Oxazole Synthesis: Classical Approaches and Their Adaptation

The story of oxazole-4-carboxylate synthesis is intrinsically linked to the broader history of oxazole chemistry. While the synthesis of the parent oxazole ring was explored in the late 19th and early 20th centuries, the targeted synthesis of specifically functionalized derivatives like the 4-carboxylates came later. Early methods, though groundbreaking for their time, often required harsh conditions and offered limited scope.

The Robinson-Gabriel Synthesis: A Pillar of Oxazole Formation

The Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, represents one of the earliest and most fundamental methods for constructing the oxazole ring. The reaction involves the cyclodehydration of an α-acylamino ketone. While not initially aimed at the 4-carboxylate derivative, the principles of this reaction laid the groundwork for future adaptations.

The core of the Robinson-Gabriel synthesis involves the intramolecular cyclization of an N-acyl-α-amino ketone, typically promoted by strong dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride.

Mechanism of the Robinson-Gabriel Synthesis:

The reaction proceeds through the initial protonation of the carbonyl oxygen of the ketone, followed by a nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole.

Caption: Logical workflow of the Robinson-Gabriel oxazole synthesis.

To adapt this for oxazole-4-carboxylate synthesis, the starting material would need to be an α-acylamino-β-keto ester. The presence of the ester group at the β-position directs the formation of the carboxylate at the 4-position of the resulting oxazole.

Classical Protocol: Robinson-Gabriel Synthesis of Ethyl 2-Phenyloxazole-4-carboxylate (Adapted)

-

Preparation of the α-Acylamino-β-keto Ester: Diethyl 2-acetamidomalonate is reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to yield diethyl 2-acetamido-2-benzoylmalonate.

-

Cyclodehydration: The resulting α-acylamino-β-keto ester is treated with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at elevated temperatures.

-

Workup and Purification: The reaction mixture is carefully quenched with water or ice, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

| Reagent | Molar Equiv. | Purpose |

| Diethyl 2-acetamido-2-benzoylmalonate | 1.0 | Starting Material |

| Concentrated Sulfuric Acid | Excess | Dehydrating agent and catalyst |

| Dichloromethane | - | Solvent |

The Dakin-West Reaction: A Gateway to α-Acylamino Ketones

The Dakin-West reaction, discovered by Henry Drysdale Dakin and Randolph West in 1928, provides a route to the α-acylamino ketones required for the Robinson-Gabriel synthesis.[1][2][3] This reaction transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[1][2][3]

Mechanism of the Dakin-West Reaction:

The reaction proceeds through the formation of an azlactone intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the final product.

Caption: Simplified workflow of the Dakin-West reaction.

By starting with aspartic acid or glutamic acid derivatives, this methodology can be adapted to generate precursors for oxazole-4-carboxylates.

The Isocyanide Revolution: A Paradigm Shift in Oxazole Synthesis

The introduction of isocyanide-based methods marked a significant turning point in the synthesis of oxazoles, offering milder reaction conditions and broader substrate scope.

The van Leusen Reaction: A Versatile Tool for Heterocycle Formation

In 1977, van Leusen and coworkers reported a reaction that would become a cornerstone of modern heterocyclic chemistry.[4] The van Leusen reaction, in its application to oxazole synthesis, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4]

Mechanism of the van Leusen Oxazole Synthesis:

The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole.

Caption: Key steps in the van Leusen oxazole synthesis.

A significant advantage of the van Leusen reaction is its adaptability for the synthesis of 4,5-disubstituted oxazoles in a one-pot fashion by including an alkylating agent.[5] For the synthesis of oxazole-4-carboxylates, ethyl isocyanoacetate can be employed as the isocyanide component, reacting with an aldehyde to directly install the carboxylate at the 4-position.[6]

Modern Protocol: van Leusen-type Synthesis of Ethyl 5-Phenyloxazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask, benzaldehyde (1.0 mmol) and ethyl isocyanoacetate (1.1 mmol) are dissolved in a suitable solvent such as THF or methanol.

-

Base Addition: A base, typically potassium carbonate or DBU, is added to the mixture.

-

Reaction: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

-

Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired ethyl 5-phenyloxazole-4-carboxylate.

| Reagent | Molar Equiv. | Purpose |

| Benzaldehyde | 1.0 | Starting Material |

| Ethyl Isocyanoacetate | 1.1 | Isocyanide source |

| Potassium Carbonate | 2.0 | Base |

| Methanol | - | Solvent |

The Cornforth Rearrangement: A Thermal Isomerization

First reported by John Cornforth in 1949, the Cornforth rearrangement involves the thermal isomerization of a 4-acyloxazole to an isomeric oxazole.[7][8] While not a de novo synthesis of the oxazole ring, it is a crucial reaction for the interconversion of substituted oxazoles and has implications for the synthesis of oxazole-4-carboxylates.

Mechanism of the Cornforth Rearrangement:

The reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a[4][4]-sigmatropic rearrangement followed by ring-closing to form the rearranged oxazole.[7][8]

The Modern Era: Efficiency, Selectivity, and Green Chemistry

Contemporary approaches to oxazole-4-carboxylate synthesis are characterized by a focus on efficiency, selectivity, and the use of more environmentally benign methods.

Transition-Metal Catalysis: A New Frontier

The advent of transition-metal catalysis has revolutionized organic synthesis, and oxazole formation is no exception. Various metals, including palladium, copper, and gold, have been employed to catalyze the formation of the oxazole ring under mild conditions.[9] These methods often involve C-H activation, cross-coupling reactions, or cycloisomerization pathways.

For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been developed as a powerful tool for the synthesis of 2-aryl and 2,5-diaryl oxazole-4-carboxylates.[10]

One-Pot and Multicomponent Reactions: The Quest for Simplicity

In the spirit of green chemistry and process efficiency, significant effort has been directed towards the development of one-pot and multicomponent reactions for the synthesis of oxazole-4-carboxylates. These strategies minimize waste and purification steps by combining multiple transformations into a single synthetic operation.

A notable example is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, often facilitated by in situ activation of the carboxylic acid.[11][12][13]

Modern Protocol: One-Pot Synthesis of Ethyl 5-Phenyl-2-methyloxazole-4-carboxylate from Acetic Acid

-

Activation of Carboxylic Acid: Acetic acid (1.0 mmol) is activated in situ using a coupling agent such as HATU or by forming a mixed anhydride.

-

Addition of Isocyanide: Ethyl isocyanoacetate (1.1 mmol) is added to the activated carboxylic acid.

-

Cyclization: The reaction mixture is stirred, often with a non-nucleophilic base, to promote the [3+2] cycloaddition and subsequent aromatization.

-

Workup and Purification: The product is isolated and purified using standard techniques.[11]

| Reagent | Molar Equiv. | Purpose |

| Acetic Acid | 1.0 | Carboxylic acid source |

| Ethyl Isocyanoacetate | 1.1 | Isocyanide source |

| HATU | 1.1 | Coupling agent |

| DIPEA | 2.0 | Base |

| DMF | - | Solvent |

Conclusion: An Ever-Evolving Synthetic Landscape

The synthesis of the oxazole-4-carboxylate core has undergone a remarkable transformation, evolving from the classical, high-temperature cyclodehydrations of the early 20th century to the sophisticated and mild transition-metal-catalyzed and one-pot methodologies of the 21st century. This journey reflects the broader progress of organic synthesis, driven by a relentless pursuit of efficiency, selectivity, and sustainability. For the modern researcher, a deep understanding of this historical and mechanistic landscape is invaluable. It not only provides a diverse toolbox of synthetic methods but also inspires the innovation of even more elegant and powerful strategies for the construction of this privileged and versatile heterocyclic scaffold. The continued exploration of novel synthetic routes to oxazole-4-carboxylates will undoubtedly fuel future discoveries in medicinal chemistry, materials science, and beyond.

References

- 1. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. synarchive.com [synarchive.com]

- 4. Dakin-West_reaction [chemeurope.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 8. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Introduction: Bridging Theory and Application in Oxazole Chemistry

The 1,3-oxazole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals that exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a molecule of significant interest, incorporating this privileged oxazole core with an electron-withdrawing nitrophenyl group and an ethyl carboxylate moiety. These features bestow upon it a unique electronic and structural profile, making it a valuable intermediate for synthesizing biologically active compounds and a candidate for novel therapeutic agents.[3]

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for predicting its behavior and optimizing its function in a biological system. Theoretical and computational studies provide an indispensable toolkit for this purpose, allowing researchers to elucidate structure-activity relationships (SAR) and guide rational drug design, thereby accelerating the discovery process.[1]

This guide offers an in-depth exploration of the key computational methodologies employed to characterize the structure of this compound. We will move beyond a simple list of procedures to explain the causality behind methodological choices, ensuring a robust and self-validating approach to the computational analysis.

Foundational Analysis: Geometry Optimization with Density Functional Theory (DFT)

Expertise & Experience: The first and most critical step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is the workhorse for this task in computational organic chemistry, offering a superior balance between computational cost and accuracy.[1][2] The choice of functional and basis set is not arbitrary; it is a deliberate decision to ensure reliable results. For organic molecules containing heterocyclic rings and nitro groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is a well-established and validated choice that accurately models electronic structure and electron correlation effects.[1][2]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Construction : A 2D representation of this compound is drawn using a molecular editor like ChemDraw or GaussView. This is then converted into an initial 3D structure.

-

Conformational Search (Optional but Recommended) : To avoid converging on a local energy minimum, a preliminary conformational search using a less computationally expensive method (e.g., a molecular mechanics force field like MMFF94) can be performed to identify low-energy starting structures.

-

Quantum Mechanical Optimization : The most promising low-energy conformer is then subjected to full geometry optimization using DFT.

-

Software : Gaussian 09W/16, ORCA, or similar quantum chemistry packages.[2]

-

Method : B3LYP functional.[2]

-

Basis Set : 6-311++G(d,p).[2]

-

Convergence Criteria : Default or "tight" convergence criteria are used to ensure the forces on all atoms are negligible, indicating a stationary point on the potential energy surface.

-

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the data for theoretical vibrational spectra (IR/Raman).[4]

Caption: Workflow for DFT-based geometry optimization and validation.

Electronic Properties and Chemical Reactivity

With an optimized structure, we can now probe the electronic characteristics that govern the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density. The energy of the HOMO relates to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).[5] The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical stability; a small gap indicates high reactivity and polarizability, while a large gap suggests high stability.[1][6] This analysis is fundamental for predicting how the molecule might engage in charge-transfer interactions with a biological target.

The analysis is performed directly on the output file from the validated DFT calculation. The energies of the HOMO and LUMO orbitals are extracted to calculate the energy gap.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 eV |

Note: The values presented are representative for similar aromatic systems and serve for illustrative purposes.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP) Mapping

Expertise & Experience: An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[1] It allows us to instantly identify regions that are electron-rich (nucleophilic, potential hydrogen bond acceptors) and electron-poor (electrophilic, potential hydrogen bond donors). For drug design, this is invaluable as it predicts how a ligand will "see" and interact with the electrostatic field of a protein's binding pocket.

For this compound, we anticipate:

-

Electron-Rich Regions (Red/Yellow) : Concentrated around the oxygen atoms of the nitro group, the carbonyl group, and the oxazole ring's oxygen. These are sites of negative potential.

-

Electron-Poor Regions (Blue) : Likely found around the hydrogen atoms of the aromatic rings. These are sites of positive potential.

Experimental Protocol: MEP Calculation

-

Input : The optimized molecular geometry from the DFT calculation is used as the input.

-

Calculation : An MEP surface is calculated using the same level of theory (B3LYP/6-311++G(d,p)). This is typically a standard option in quantum chemistry software packages like Gaussian.

-

Visualization : The output is visualized using software like GaussView or Avogadro, where the electrostatic potential is mapped onto the electron density surface with a color spectrum.

Caption: Conceptual visualization of Molecular Electrostatic Potential (MEP).

Structural Confirmation via Vibrational Analysis

Expertise & Experience: Theoretical vibrational analysis provides a powerful method to corroborate experimental spectroscopic data, such as FT-IR and Raman spectra.[7][8] By comparing the calculated vibrational frequencies for specific functional groups with those observed experimentally, we can confirm the molecule's structure and bonding patterns. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated harmonic frequencies to account for anharmonicity and achieve better agreement with experimental results.[9]

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Representative Exp. Freq. (cm⁻¹) |

| C=O (Ester) | Stretching | ~1730-1750 | ~1710-1730 |

| NO₂ (Aromatic) | Asymmetric Stretching | ~1530-1550 | ~1510-1540 |

| NO₂ (Aromatic) | Symmetric Stretching | ~1350-1370 | ~1340-1360 |

| C=N (Oxazole) | Stretching | ~1640-1660 | ~1630-1650 |

| C-O-C (Oxazole) | Stretching | ~1050-1080 | ~1040-1070 |

Note: Frequencies are representative and would require actual calculation and experimental data for direct comparison.

Application in a Drug Discovery Context

The theoretical data generated through these methods are not an end in themselves but rather a crucial starting point for broader drug discovery applications.

Trustworthiness: The validated, lowest-energy 3D structure and its associated electronic properties form the basis for more complex simulations. The accuracy of these subsequent steps is directly dependent on the quality of the initial quantum mechanical calculations.

Caption: Integration of theoretical calculations into drug discovery workflows.

-

Molecular Docking : The optimized 3D structure of this compound serves as the ligand model for docking simulations.[10] These simulations predict the preferred binding orientation and affinity of the molecule within the active site of a target protein, with the MEP map helping to rationalize key interactions like hydrogen bonds and electrostatic contacts.[11]

-

Quantitative Structure-Activity Relationship (QSAR) : Calculated quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can be used to build QSAR models.[12] These statistical models correlate structural/electronic features with biological activity, enabling the prediction of potency for novel, yet-to-be-synthesized analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. irjweb.com [irjweb.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

Methodological & Application

The Versatile Intermediate: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in Synthetic Chemistry

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive nitro group, an activatable ester, and a stable oxazole core makes it a powerful building block for medicinal chemists and researchers in drug discovery and materials science. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and key chemical transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 72030-87-6 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [2] |

| Molecular Weight | 262.22 g/mol | [2] |

| Appearance | Pale yellow to yellow solid | (General observation for similar compounds) |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [2] |

Safety and Handling: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of this compound

The synthesis of the title compound can be achieved through several established methods for oxazole formation. One of the most common and effective is a modification of the Robinson-Gabriel synthesis. This involves the cyclization of an α-acylamino ketone.

Protocol: Synthesis via Robinson-Gabriel Type Cyclization

This protocol is a representative procedure based on established oxazole syntheses.[3]

Materials:

-

Ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Acylation: To a stirred solution of ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq). Stir for 15 minutes. In a separate flask, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Add the oxalyl chloride solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

-

Cyclization and Dehydration: Dissolve the crude intermediate in a suitable solvent like toluene or acetonitrile. Add a dehydrating agent such as phosphorus oxychloride (2.0 eq) or a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (80-110 °C) and stir for 2-4 hours, monitoring by TLC.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Utility as a Chemical Intermediate

The synthetic value of this compound lies in the selective transformations of its nitro and ester functionalities. This allows for the construction of more complex molecules with potential pharmaceutical applications, including in the development of antimicrobial and antitumor agents.[2]

Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation, opening up a plethora of subsequent functionalization possibilities.

Protocol: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

-

Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, can be purified by column chromatography or recrystallization if necessary.

Amide Bond Formation

The resulting amine is a versatile handle for introducing a wide range of substituents via amide bond formation, a cornerstone of medicinal chemistry. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.

Protocol: General Amide Coupling

Materials:

-

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

-

Carboxylic acid of interest (R-COOH)

-

Coupling agents (e.g., HATU, HBTU, or EDCI/HOBt)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

-

Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate another class of amide derivatives.

Protocol: Hydrolysis to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (1N HCl)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add an aqueous solution of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1N HCl.

-

Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound have been explored as precursors to a range of potential therapeutic agents. The oxazole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Notably, the structural motif present in the derivatives of this intermediate is reminiscent of that found in certain classes of kinase inhibitors and tubulin polymerization inhibitors . For example, the synthesis of combretastatin analogues, which are potent tubulin inhibitors, often involves the coupling of two substituted aromatic rings. The aminophenyl oxazole derivative serves as a versatile scaffold for one of these rings, allowing for the exploration of structure-activity relationships by varying the substituents introduced via amide coupling.[6][7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of orthogonally reactive functional groups provide a robust platform for the generation of diverse molecular libraries. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this building block in the discovery and development of novel pharmaceuticals and functional materials. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [myskinrecipes.com]

- 3. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Derivatives of 5-aryloxazoles have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimitotic, and kinase inhibitory effects.[2][3] Specifically, compounds bearing the 5-aryloxazole core have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), vascular-endothelial growth factor receptor 2 (VEGFR2), and have shown promise as vascular-disrupting agents in cancer therapy.[2][3][4]

This technical guide provides a comprehensive framework for the synthesis of novel derivatives starting from Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This starting material is a versatile platform, featuring three key functional handles for chemical modification: the nitro group, the ethyl ester, and the oxazole ring itself. By systematically targeting these functionalities, researchers can rapidly generate a diverse library of compounds for screening in drug discovery programs.

This document will provide detailed, field-proven protocols for a series of transformations, explaining the underlying chemical principles and rationale for the chosen experimental conditions. Our approach is designed to be modular, allowing for the strategic combination of reactions to access a wide chemical space.

Strategic Overview: A Modular Approach to Derivative Synthesis

Our synthetic strategy is designed as a multi-pronged approach, allowing for diversification at three key points of the this compound scaffold. The workflow is designed to be logical and flexible, enabling researchers to create a diverse library of compounds.

Caption: A modular workflow for the synthesis of novel derivatives.

Part 1: Synthesis of the Starting Material

While this compound is commercially available, understanding its synthesis provides valuable context. The most probable synthetic route is the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6]

Protocol 1.1: Synthesis of this compound via Van Leusen Reaction

This protocol describes a general procedure for the synthesis of 5-aryloxazole-4-carboxylates, adapted for the specific target compound. The reaction proceeds via the initial deprotonation of ethyl isocyanoacetate, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination to form the aromatic oxazole ring.

Materials:

-

4-Nitrobenzaldehyde

-

Ethyl isocyanoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), ethyl isocyanoacetate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous methanol to the flask to achieve a 0.2 M concentration of the aldehyde.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Part 2: Derivatization of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an aniline. This transformation is a gateway to a vast array of further derivatizations, including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions. A key challenge is the chemoselective reduction of the nitro group in the presence of the ester and the oxazole ring. Stannous chloride (SnCl₂) in a non-acidic medium is an excellent choice for this transformation, as it is known to selectively reduce aromatic nitro compounds while leaving other reducible groups like esters unaffected.[2][5]

Protocol 2.1: Chemoselective Reduction of the Nitro Group

This protocol employs stannous chloride dihydrate in ethanol, a mild and effective system for the selective reduction of the nitro group.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (to a concentration of 0.1 M).

-

Add stannous chloride dihydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: Addition of bicarbonate will cause gas evolution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, by flash column chromatography (eluent: hexane/ethyl acetate gradient).

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Nitro Reduction | SnCl₂·2H₂O, EtOH, reflux, 2-4 h | Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate | 85-95% |

Part 3: Modification of the Ester Functionality

The ethyl ester at the C4 position of the oxazole ring provides another avenue for diversification. Saponification to the corresponding carboxylic acid is the first step, which then opens the door to the synthesis of a wide range of amides through coupling with various amines.

Protocol 3.1: Saponification of the Ethyl Ester

This protocol describes a standard saponification procedure using sodium hydroxide in a mixture of methanol and water.[7]

Materials:

-

Ethyl 5-(4-nitrophenyl/aminophenyl)oxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the carboxylic acid, which can often be used in the next step without further purification.

Protocol 3.2: Amide Coupling via HATU Activation

The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of amides. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for forming amide bonds with a low risk of racemization.[3][8]

Caption: A simplified workflow for HATU-mediated amide coupling.

Materials:

-

5-(4-Nitrophenyl/aminophenyl)oxazole-4-carboxylic acid

-

Amine (primary or secondary, 1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous lithium chloride (LiCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by flash column chromatography or recrystallization.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Saponification | NaOH, MeOH/H₂O, RT-50 °C | 5-(Aryl)oxazole-4-carboxylic acid | >90% |

| Amide Coupling | Amine, HATU, DIPEA, DMF, RT | 5-(Aryl)oxazole-4-carboxamide | 70-90% |

Part 4: Functionalization of the Oxazole Ring

To introduce further diversity, the oxazole ring itself can be functionalized. A common strategy for aryl and heteroaryl systems is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction.[9][10] This requires the prior installation of a halide on the oxazole ring. Bromination at the C2 position of the oxazole is a feasible approach.

Protocol 4.1: Bromination of the Oxazole Ring at C2

This protocol is adapted from a procedure for the bromination of a similar oxazole-4-carboxylate system.[11] It utilizes N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Ethyl 5-(4-nitrophenyl/aminophenyl)oxazole-4-carboxylate

-

N-bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting oxazole (1.0 eq) in anhydrous acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, Ethyl 2-bromo-5-(4-nitrophenyl/aminophenyl)oxazole-4-carboxylate, by flash column chromatography.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

The 2-bromo-oxazole derivative is now primed for Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl boronic acids.[9][10]

Materials:

-

Ethyl 2-bromo-5-(aryl)oxazole-4-carboxylate

-

Arylboronic acid (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

-

Tricyclohexylphosphine (PCy₃, 0.1 eq)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk flask, add the 2-bromo-oxazole (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), PCy₃ (0.1 eq), and anhydrous potassium phosphate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 2,5-diaryl-oxazole-4-carboxylate.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| C2-Bromination | NBS, MeCN, RT | Ethyl 2-bromo-5-(aryl)oxazole-4-carboxylate | 60-80% |

| Suzuki Coupling | Arylboronic acid, Pd₂(dba)₃, PCy₃, K₃PO₄, Dioxane/H₂O, 80-100 °C | Ethyl 2,5-diaryl-oxazole-4-carboxylate | 50-85% |

Conclusion

The protocols outlined in this guide provide a robust and versatile platform for the synthesis of a diverse library of novel derivatives from this compound. By strategically targeting the nitro, ester, and oxazole functionalities, researchers can efficiently explore the chemical space around this privileged scaffold. The modular nature of these protocols allows for the creation of a wide range of analogs for biological evaluation, accelerating the early stages of drug discovery programs. Careful monitoring of each reaction by TLC or LC-MS and appropriate purification of intermediates are crucial for the successful synthesis of the final target compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. Ethyl oxazole-4-carboxylate | 23012-14-8 | Benchchem [benchchem.com]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Synthesis of Novel 2,5-Disubstituted-4-Anilino-1,3-Oxazole Derivatives as Potent Antimicrobial Agents

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action.[1][2] Oxazole-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4] The biological efficacy of these derivatives is profoundly influenced by the substitution patterns on the oxazole ring.[3] This guide provides a detailed, field-proven protocol for the synthesis of a library of 2,5-dimethyl-4-(aryl)aniline-1,3-oxazole derivatives. The synthetic strategy is centered around a robust and modular palladium-catalyzed Buchwald-Hartwig amination, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. We further provide a standardized protocol for the evaluation of their antimicrobial activity via the micro broth dilution method to determine Minimum Inhibitory Concentration (MIC).

Introduction: The Rationale for Oxazole Scaffolds in Antimicrobial Drug Discovery

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and clinically used drugs.[3][5] The oxazole core can engage with biological targets through various non-covalent interactions, making it an attractive starting point for drug design.[1] The challenge of multi-drug resistant (MDR) pathogens has spurred research into novel chemical entities, and oxazole derivatives have emerged as a promising class of compounds.[6] Their synthetic tractability allows for systematic modification to optimize potency and pharmacokinetic properties. The protocol detailed herein focuses on a modern synthetic approach that is both efficient and highly adaptable for creating a diverse chemical library for antimicrobial screening.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with commercially available starting materials and culminating in a final purification and biological evaluation. The key steps involve the formation of a brominated oxazole core, followed by a palladium-catalyzed cross-coupling reaction to introduce various aniline moieties.

Figure 1: High-level workflow for the synthesis and evaluation of antimicrobial oxazole derivatives.

Experimental Protocols: Synthesis

This section provides detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

PART A: Synthesis of the Key Intermediate: 4-(4-bromophenyl)-2,5-dimethyloxazole

This two-step process first creates an alpha-bromo ketone, which is then cyclized to form the oxazole ring.

Step A1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one (Intermediate A)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-bromo phenyl ethanone (0.01 mole, 1.99 g) and dissolve it in 50 mL of diethyl ether.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

-

Bromination: Add bromine (0.013 mole, 0.67 mL, 2.08 g) dropwise to the solution via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C.

-

Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions, such as di-bromination.

-

-